7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride

Overview

Description

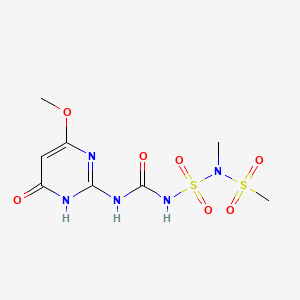

7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C10H7Cl2NO2 . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

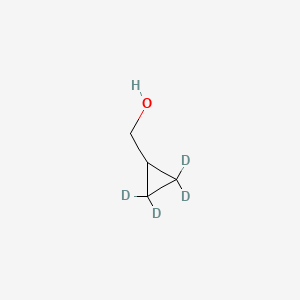

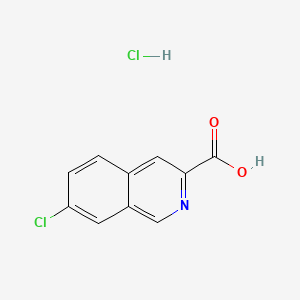

The molecular structure of 7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride consists of a isoquinoline ring which is a benzene ring fused to a pyridine ring. It has a chlorine atom attached to the 7th carbon atom and a carboxylic acid group attached to the 3rd carbon atom .

Scientific Research Applications

Antioxidative and Prooxidative Effects : A derivative of 7-Chloroisoquinoline-3-carboxylic Acid, 7-Chloro-4-hydroxyquinoline, has been studied for its effects on free-radical-initiated peroxidation and hemolysis of human erythrocytes. This derivative can act as both an antioxidant and a prooxidant, depending on its distribution status within the system (Liu, Han, Lin, & Luo, 2002).

Antibacterial Activities : Various studies have explored the antibacterial properties of compounds derived from 7-Chloroisoquinoline-3-carboxylic Acid. For instance, temafloxacin hydrochloride, a derivative, has shown potent antibacterial properties (Chu et al., 1991).

Neuroprotective Potency : Another derivative, (3S)-7-chloro-3-[2-((1R)-1-carboxyethoxy)-4-aminomethylphenyl]aminocarbonylmethyl-1,3,4,5-tetrahydrobenz[c,d]indole-2-carboxylic acid hydrochloride (SM-31900), has shown significant neuroprotective properties and is a potent NMDA receptor glycine-binding site antagonist (Ohtani et al., 2002).

Antitumor Activity : Some derivatives have demonstrated antitumor activities against human tumor cell lines. For example, specific heterocycles fused onto quinoxaline-3-carboxylic acids, derived from 7-Chloroisoquinoline-3-carboxylic Acid, showed high levels of cytotoxicity, particularly against breast carcinoma cell lines (El-Abadelah et al., 2007).

Antimicrobial Activity : Synthesized derivatives have displayed a broad spectrum of antimicrobial activities. For instance, 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives showed prominent results against various microorganisms, such as Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Photodegradation in Aqueous Solutions : The photodegradation of certain herbicides derived from 7-Chloroquinolinecarboxylic Acid, such as 7-chloro-3-methylquinoline-8-carboxylic acid, has been studied in aqueous solutions under different irradiation wavelengths (Pinna & Pusino, 2012).

Synthesis of Antinociceptive, Anti-inflammatory, and Anticonvulsant Agents : Organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, a class of compounds synthesized from 7-Chloroisoquinoline-3-carboxylic Acid, has shown potential in treating seizures, pain, and inflammation (Wilhelm et al., 2014).

Future Directions

The future research directions for 7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride could involve exploring its potential antibacterial properties, as suggested by the study on isoquinoline-3-carboxylic acid . Additionally, further studies could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties in more detail.

properties

IUPAC Name |

7-chloroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-5H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPWOTIZJDNLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726394 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride | |

CAS RN |

365998-39-6 | |

| Record name | 3-Isoquinolinecarboxylic acid, 7-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365998-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)